Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol
Description
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl group at the 4-position and a hydroxymethyl group (-CH2OH) at the 2-position. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., piperidine-based molecules with hydroxyl or alkyl substituents) suggest applications in medicinal chemistry and synthetic intermediates .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(2R,4S)-4-ethylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
SMYPOQPVFOAJQJ-JGVFFNPUSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@H](C1)CO |
Canonical SMILES |
CCC1CCNC(C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Ethylation: Introduction of the ethyl group at the 4-position of the piperidine ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position.
Common reagents used in these reactions include ethyl halides for ethylation and formaldehyde or paraformaldehyde for hydroxymethylation. The reactions are usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to the hydroxymethyl group.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction can regenerate the original alcohol.
Scientific Research Applications
Therapeutic Applications
1.1. Complement Factor B Inhibition
One significant application of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol is as a complement factor B inhibitor. Compounds based on this structure have shown potential in treating diseases related to the complement system, which plays a crucial role in immune responses. For instance, derivatives of this compound have been tested for their efficacy in inhibiting complement factor B, demonstrating promising results in preclinical models .
1.2. Neurological Disorders
The compound has also been evaluated for its effects on neurological disorders. Research indicates that similar piperidine derivatives can influence monoamine transporters, which are critical in the regulation of neurotransmitters such as dopamine and norepinephrine. This suggests potential applications in treating conditions like depression and anxiety disorders .
Synthesis and Structural Modifications
2.1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The use of chiral catalysts has been noted to improve yields and selectivity towards the desired enantiomer .
2.2. Structural Variations
Modifications to the piperidine ring can significantly affect the compound's pharmacological properties. For example, replacing certain substituents or altering stereochemistry has been shown to enhance potency against specific biological targets, such as complement factor B and monoamine transporters .
Biological Characterization
3.1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high affinity for various receptors involved in neurotransmission and immune response modulation. These studies often employ binding assays to evaluate the compound's interaction with target proteins .
3.2. Case Studies
Several case studies highlight the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
a) 1,3-Dioxolane-4-methanol, 2-ethyl-, (2R,4S)-rel- (CAS 66943-95-1)
- Structure : A dioxolane (five-membered ring with two oxygen atoms) substituted with ethyl and hydroxymethyl groups.
- Key Differences: The dioxolane ring lacks the nitrogen atom present in piperidine, altering hydrogen-bonding capacity and basicity. The molecular formula (C6H12O3) is smaller than the target compound’s (estimated C8H17NO).
b) Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)
- Structure : Piperidine ring with 2,6-dimethyl substituents and a complex aryl-alcohol side chain.
- Key Differences: The dimethyl groups and bulky aryl substituents enhance lipophilicity (logP likely higher than the target compound). The hydroxymethyl group in the target compound may improve solubility compared to Pirmenol’s tertiary alcohol.
- Applications: Pirmenol is used in cardiac research, suggesting piperidine derivatives with polar groups could have tailored pharmacokinetics .
c) Cyclitol Derivatives (e.g., rel-(1S,2R,3R,4S)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetraol)
- Structure : Cyclohexene ring with multiple hydroxyl and hydroxymethyl groups.
- Key Differences : The absence of a nitrogen atom reduces basicity. The cyclohexene backbone introduces rigidity, contrasting with piperidine’s flexibility.
- Implications : Cyclitols are often explored for glycosidase inhibition, while piperidine derivatives may target neurotransmitter receptors .
Physicochemical Properties (Estimated)
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol | C8H17NO | ~143.2 | ~0.5–1.2 | Moderate |
| 1,3-Dioxolane-4-methanol, 2-ethyl- | C6H12O3 | 132.16 | ~0.3 | High |
| Pirmenol | C21H28N2O | 340.47 | ~2.8 | Low |
| Cyclitol derivative (Compound 137) | C7H12O5 | 176.17 | ~-1.5 | Very High |
Notes:
- The target compound’s ethyl group increases lipophilicity compared to cyclitols but remains less hydrophobic than Pirmenol.
- Hydroxymethyl groups enhance water solubility in cyclitols and the target compound .
Biological Activity
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
Molecular Formula: CHN
Molecular Weight: 165.26 g/mol
IUPAC Name: this compound
The compound features a piperidine ring substituted at the 4-position with an ethyl group and a hydroxymethyl group at the 2-position. This structural configuration is crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, potentially affecting metabolic pathways. For example, it has been investigated for its ability to inhibit enzymes involved in neurotransmitter metabolism and signaling pathways.
Receptor Binding
The compound has shown potential in binding to specific receptors, which is essential for its pharmacological effects. Studies have suggested that it may interact with neurotransmitter receptors, influencing neurological functions.
Case Studies and Research Findings
- Antidepressant Activity:
-
Cytotoxic Effects:
- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, piperidine derivatives have shown IC values ranging from 8.5 μM to 15 μM against HeLa cells . While specific data on this compound is limited, its structural analogs suggest potential anticancer activity.
- Neuroprotective Effects:
The mechanism of action for this compound likely involves:
- Interaction with Enzymes: Modulating enzyme activity related to neurotransmitter synthesis and degradation.
- Receptor Modulation: Acting as an agonist or antagonist at specific receptors involved in mood and cognitive functions.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC (μM) |
|---|---|---|---|
| Rel-(2R,4S)-4-Ethylpiperidin-2-yl)methanol | Structure | Enzyme inhibition, receptor binding | TBD |
| (±)-21 | Structure | Antidepressant-like effects | 0.72 |
| (±)-23 | Structure | Cytotoxicity against HeLa cells | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
